N-(3-ethylphenyl)-1-{[4-(3-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethylphenyl)-1-[[4-[(3-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-3-19-6-4-8-23(14-19)30-27(33)25-17-31(18-28-25)16-20-10-12-22(13-11-20)29-26(32)21-7-5-9-24(15-21)34-2/h4-15,17-18H,3,16H2,1-2H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDXGOHVPCCITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural analogs and their distinguishing features:
Key Observations :
- Pharmacophore Diversity : The benzamido linkage is conserved across analogs, but substituent variations (e.g., chloro vs. methoxy) modulate biological activity. For instance, chloro groups in and correlate with antimicrobial activity, while methoxy groups (as in THIIC) enhance receptor binding in neurological targets .
Pharmacological and Functional Insights
- Neurological Applications : THIIC’s potent mGlu2 modulation (EC50 = 13–23 nM) suggests that the target compound’s 3-methoxy group may similarly enhance receptor binding via H-bond interactions .
- Anti-Cancer Potential: Carboxamide derivatives in and exhibit anti-proliferative activity, likely through protein binding via the amide group. The target compound’s 3-ethylphenyl substituent may improve metabolic stability over methyl analogs .
- Antimicrobial Activity : Chloro-substituted analogs (e.g., ) show efficacy against bacterial/fungal strains, but the target compound’s lack of halogens may limit this application.
Physicochemical Properties
- Stability : The 3-ethylphenyl group may reduce oxidative metabolism compared to smaller alkyl chains, extending half-life .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalized anilines and acylating agents. Key steps include:
- Coupling Reactions : React N-(3-ethylphenyl) precursors with acyl chlorides or isocyanates to introduce the carboxamide group.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility and reaction efficiency .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and side-product formation .
- Purification : Employ column chromatography or recrystallization, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
- Characterization : Confirm structure via -NMR (e.g., imidazole protons at δ 7.2–8.1 ppm) and HRMS (expected [M+H] ~468.557) .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay variability or target promiscuity. Address this by:
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to confirm target specificity .
- Dose-Response Curvature : Validate IC values across multiple replicates; outliers may indicate assay interference .
- Structural Analog Comparison : Benchmark activity against analogs (e.g., 3-methoxy vs. 4-ethoxy derivatives) to identify critical substituents .
- Meta-Analysis : Cross-reference published data with in-house results, noting solvent/DMSO concentrations that affect compound stability .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- - and -NMR : Resolve imidazole protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm). Aromatic methoxy groups appear as singlets at δ ~3.8 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] = 468.557) with <2 ppm error .
- FT-IR : Identify amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .
Advanced: What strategies are recommended for elucidating the mechanism of action when initial assays are inconclusive?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Verify target engagement by measuring protein stability shifts post-treatment .
- CRISPR Knockdown : Silence hypothesized targets (e.g., kinases) and assess rescue of compound-induced phenotypes .
- Molecular Dynamics Simulations : Model binding poses to predict interactions (e.g., hydrogen bonding with kinase ATP pockets) .
- X-Ray Crystallography : Co-crystallize the compound with purified targets (e.g., Factor IXa) to resolve binding modes .
Basic: What factors influence the compound’s stability under storage?
Methodological Answer:
- pH Sensitivity : Store in neutral buffers (pH 6–8); acidic/basic conditions hydrolyze the amide bond .
- Temperature : Lyophilize and store at -20°C; degradation accelerates >25°C (TGA data shows stability up to 150°C in solid state) .
- Light Exposure : Protect from UV light to prevent aryl group oxidation (use amber vials) .
Advanced: How can computational chemistry predict binding affinity and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., 6XYZ for kinases). Prioritize poses with ΔG < -8 kcal/mol .
- QSAR Modeling : Train models on imidazole derivatives’ inhibitory data to correlate substituents (e.g., 3-methoxy) with activity .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to optimize selectivity over off-targets (e.g., COX-2 vs. COX-1) .
Table 1: Structural Analogs and Key Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
